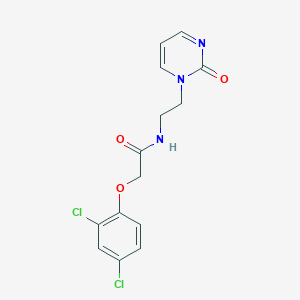

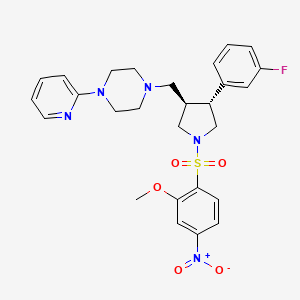

![molecular formula C20H14N2O2S B2407804 methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate CAS No. 683249-92-5](/img/structure/B2407804.png)

methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was reported to be 16.2 g (79%), off-white solid, mp 199–201°C . The synthesis process involves reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density was reported to be 1.7±0.1 g/cm3, and the boiling point was 607.8±65.0 °C at 760 mmHg .Scientific Research Applications

Anticancer Properties

- A study investigated substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derived from a similar chemical structure, for their anticancer activity against various cancer cell lines. The compounds demonstrated moderate to excellent anticancer activity, surpassing etoposide, a reference drug, in some cases (Ravinaik et al., 2021).

Photophysical Properties

- Research on methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a compound with a similar structure, revealed unique luminescence properties influenced by different substituents. These properties varied based on the solvent used, indicating potential applications in photophysical studies (Kim et al., 2021).

Synthesis of Novel Compounds

- A series of isoxazolyl thiazolyl thiazolidinones, sharing a structural resemblance, were synthesized for potential use as biodynamic agents. These compounds were evaluated based on their elemental, IR, NMR, and mass spectral data, suggesting diverse applications in chemical synthesis (Rajanarendar et al., 2009).

Antimicrobial Activities

- Novel arylazopyrazolones substituted with thiazolyhydrazone, structurally related, were synthesized and showed significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Shah, 2014).

Photochromic Properties

- Diarylethenes synthesized from similar structures demonstrated thermally reversible photochromism. These compounds, particularly with cyano groups, showed potential for applications in photoresponsive materials due to their unique absorption characteristics (Zhang et al., 2019).

Future Directions

Thiazoles are an important class of compounds with diverse biological activities. Therefore, researchers are continuously synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that there is potential for future research in the design and structure–activity relationship of bioactive molecules containing the thiazole ring.

Mechanism of Action

Target of Action

The compound, methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities and have been found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific substituents they carry . The compound contains a cyano group and a phenyl group attached to the thiazole ring, which could potentially influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Properties

IUPAC Name |

methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c1-24-20(23)16-9-7-14(8-10-16)11-17(12-21)19-22-18(13-25-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUXLPJJPGTJEI-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)

![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)

![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)

![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)